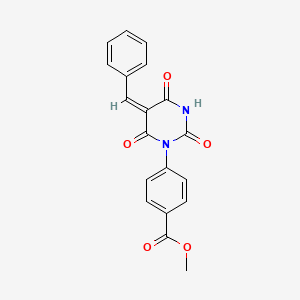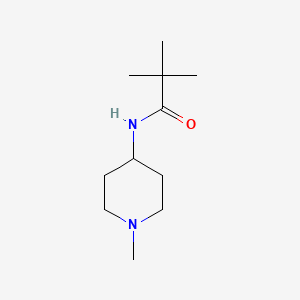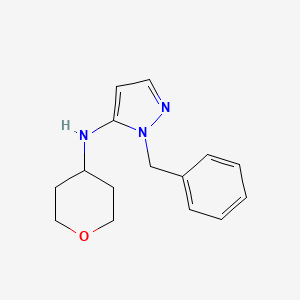
methyl 4-(5-benzylidene-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(5-benzylidene-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl)benzoate, also known as Methyl BTP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
作用機序
The mechanism of action of methyl 4-(5-benzylidene-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl)benzoate BTP is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular processes such as DNA replication and protein synthesis. It has been suggested that methyl 4-(5-benzylidene-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl)benzoate BTP may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
methyl 4-(5-benzylidene-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl)benzoate BTP has been found to have a low toxicity profile and is well-tolerated in laboratory animals. Studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. It has also been found to have antiviral and antibacterial properties, making it a potential candidate for the development of new therapies for infectious diseases.
実験室実験の利点と制限
One of the major advantages of using methyl 4-(5-benzylidene-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl)benzoate BTP in laboratory experiments is its low toxicity profile, which allows for higher concentrations to be used without causing harm to cells or animals. However, one limitation is that the synthesis method can be complex and time-consuming, which may limit its widespread use in research.
将来の方向性
There are several future directions for research on methyl 4-(5-benzylidene-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl)benzoate BTP. One area of interest is the development of new cancer therapies based on methyl 4-(5-benzylidene-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl)benzoate BTP. Further studies are needed to elucidate the mechanism of action and to optimize the synthesis method for improved purity and yield. Additionally, the potential use of methyl 4-(5-benzylidene-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl)benzoate BTP in the treatment of infectious diseases warrants further investigation.
合成法
Methyl 4-(5-benzylidene-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl)benzoate BTP can be synthesized through a multi-step process involving the reaction of benzaldehyde, urea, and methyl acetoacetate in the presence of a catalyst. The resulting compound undergoes further reactions to yield methyl 4-(5-benzylidene-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl)benzoate BTP. The purity and yield of the final product can be optimized through various purification techniques such as recrystallization and chromatography.
科学的研究の応用
Methyl 4-(5-benzylidene-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl)benzoate BTP has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been found to exhibit anticancer, antiviral, and antibacterial activities. In vitro studies have shown that methyl 4-(5-benzylidene-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl)benzoate BTP can inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It has also been found to inhibit the replication of certain viruses, such as the herpes simplex virus.
特性
IUPAC Name |
methyl 4-[(5E)-5-benzylidene-2,4,6-trioxo-1,3-diazinan-1-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5/c1-26-18(24)13-7-9-14(10-8-13)21-17(23)15(16(22)20-19(21)25)11-12-5-3-2-4-6-12/h2-11H,1H3,(H,20,22,25)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBNOTDCVBAWGK-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3)/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-[(5E)-5-benzylidene-2,4,6-trioxo-1,3-diazinan-1-yl]benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-ethyl-N-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5205251.png)
![2-chloro-N-{4-[5-({2-[(2-furylmethyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B5205266.png)




![2-methoxy-4-methyl-1-[4-(4-methylphenoxy)butoxy]benzene](/img/structure/B5205299.png)
![N-[5-(2-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B5205310.png)
![propyl 2-[(2-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5205313.png)

![1-cyclohexyl-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5205325.png)
![9-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-9H-carbazole](/img/structure/B5205331.png)
![ethyl [5-(4-isopropylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5205332.png)